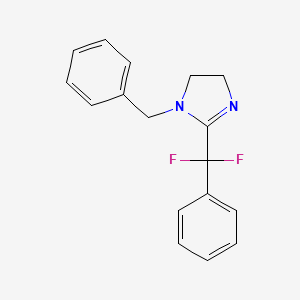

1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: Formation of the imidazole ring through cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Step 2: Introduction of the benzyl group via nucleophilic substitution reactions using benzyl halides.

Step 3: Incorporation of the difluorophenylmethyl group through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods:

- Industrial production may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

- Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

Reduction:

- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a more saturated form.

Substitution:

- Nucleophilic substitution reactions can occur at the benzyl or difluorophenylmethyl groups, allowing for the introduction of various functional groups.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, hydrogen peroxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

- Imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. For instance, derivatives similar to 1-benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The imidazole structure allows for interaction with various biological targets, making it a promising candidate for further development in cancer therapy .

2. Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of imidazole derivatives. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell death. This property is particularly relevant in the development of new antibiotics against resistant strains of bacteria .

3. Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of P38 MAP Kinase, a critical enzyme involved in inflammatory responses and cellular stress pathways. This inhibition could lead to therapeutic applications in treating inflammatory diseases and conditions such as rheumatoid arthritis .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on various imidazole derivatives, including this compound, researchers observed a significant reduction in tumor growth in xenograft models. The compound was tested against multiple cancer cell lines, demonstrating IC50 values that suggest potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.

Molecular Targets and Pathways:

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors: Binding to receptors to modulate signal transduction processes.

- Nucleic Acids: Interaction with DNA or RNA to influence gene expression.

Comparison with Similar Compounds

- 1-Benzyl-2-methylimidazole

- 1-Benzyl-2-phenylimidazole

- 1-Benzyl-2-(trifluoromethyl)imidazole

Uniqueness:

- The presence of the difluorophenylmethyl group distinguishes it from other imidazole derivatives, potentially imparting unique chemical and biological properties.

Biological Activity

1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C17H16F2N2O

- Molecular Weight : 302.32 g/mol

- CAS Number : 1069085-16-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antiviral and anticancer properties. The following sections detail specific findings related to its biological effects.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit antiviral properties. A study highlighted the efficacy of imidazole compounds against viral strains such as HIV and dengue virus (DENV). For instance, certain analogs demonstrated an EC50 value of approximately 1.85 µM against yellow fever virus (YFV), suggesting significant antiviral potential .

Inhibition of Enzymatic Activity

Inhibitory effects on key enzymes involved in viral replication have been observed. For example, imidazole derivatives have been shown to inhibit HIV-1 protease effectively. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring enhance potency against these enzymes .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of various imidazole derivatives, including this compound. Results indicated that this compound inhibited the replication of both HIV and DENV in vitro. The compound's mechanism was attributed to its ability to interfere with viral protease activity, leading to reduced viral load in treated cells .

Case Study 2: Cytotoxicity Assessment

In a separate investigation focused on cytotoxicity, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating moderate cytotoxicity. The study concluded that further optimization of the compound could enhance its selectivity and reduce off-target effects .

The proposed mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : Binding to viral proteases and other enzymes critical for viral replication.

- Cell Cycle Interference : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Data Summary Table

| Biological Activity | EC_{50 (µM) | IC_{50} (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| Antiviral (HIV/DENV) | 1.85 | N/A | Viral Protease |

| Cytotoxicity (Cancer Cells) | N/A | Varies | Cell Cycle Regulation |

Properties

Molecular Formula |

C17H16F2N2 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

1-benzyl-2-[difluoro(phenyl)methyl]-4,5-dihydroimidazole |

InChI |

InChI=1S/C17H16F2N2/c18-17(19,15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |

InChI Key |

JQDXXLQWKRFWIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N1)C(C2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.